

Interpreting the spectral data of 2-Methylbenzoic acid anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylbenzoic acid anhydride

Cat. No.: B1593519

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Interpretation of **2-Methylbenzoic Acid Anhydride**

Abstract

This technical guide offers a comprehensive analysis of the spectral data of **2-Methylbenzoic acid anhydride** ($C_{16}H_{14}O_3$), a symmetrical anhydride widely utilized in organic synthesis. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document provides an in-depth interpretation of the compound's signature features across Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C), and Mass Spectrometry (MS). By elucidating the correlation between molecular structure and spectral output, this guide serves as an authoritative reference for the characterization of this and similar aromatic anhydrides.

Molecular Structure and Spectroscopic Overview

2-Methylbenzoic acid anhydride is characterized by two 2-methylbenzoyl units linked by an oxygen atom. This symmetrical structure is fundamental to its spectral characteristics. The key features include the anhydride functional group, two ortho-substituted aromatic rings, and two methyl groups. Each of these components produces distinct and predictable signals in various spectroscopic techniques.

Caption: Key functional groups of **2-Methylbenzoic acid anhydride**.

- FTIR Spectroscopy will prominently feature two carbonyl (C=O) stretching bands, a hallmark of the anhydride group, alongside aromatic and aliphatic C-H and C=C stretching vibrations.
- NMR Spectroscopy will reflect the molecule's symmetry. The ^1H NMR spectrum will show signals in the aromatic region corresponding to the eight ring protons and a single, integrated signal for the six equivalent methyl protons. The ^{13}C NMR will display a reduced number of signals due to this symmetry.
- Mass Spectrometry will show a molecular ion peak corresponding to its mass, with a characteristic fragmentation pattern dominated by the stable 2-methylbenzoyl acylium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy Principles and Interpretation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.^[1] The anhydride functional group is particularly well-defined in FTIR. It contains two C=O bonds connected by an oxygen atom, which allows for coupled vibrations. This coupling results in two distinct C=O stretching modes: a symmetric stretch (both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (one bond lengthens while the other shortens).^[2] For acyclic anhydrides like **2-Methylbenzoic acid anhydride**, the higher frequency asymmetric stretch is typically more intense.^[3]

The key spectral features for **2-Methylbenzoic acid anhydride** are:

- C=O Stretching: Two strong, sharp bands are expected. The asymmetric stretch appears at a higher wavenumber (around $1820\text{-}1800\text{ cm}^{-1}$) and the symmetric stretch at a lower wavenumber (around $1760\text{-}1740\text{ cm}^{-1}$).^{[2][3]} Conjugation with the aromatic ring can slightly lower these frequencies.
- C-O Stretching: One or two stretching bands for the C-O-C anhydride linkage are typically observed in the 1300 to 1000 cm^{-1} region.
- Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm^{-1} .^[4] The C=C stretching vibrations within the benzene ring produce medium to strong absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.

- Aliphatic C-H Stretching: The methyl groups exhibit C-H stretching vibrations just below 3000 cm^{-1} .
- C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the fingerprint region (below 900 cm^{-1}), which can help confirm the ortho-disubstituted nature of the rings.

Data Presentation: Key FTIR Absorption Bands

Peak Position (cm^{-1})	Intensity	Vibrational Assignment
~3070 - 3020	Medium-Weak	Aromatic C-H Stretching
~2980 - 2930	Medium-Weak	Aliphatic (Methyl) C-H Stretching
~1810	Strong, Sharp	Asymmetric C=O Stretching (Anhydride)[2][3]
~1750	Strong, Sharp	Symmetric C=O Stretching (Anhydride)[2][3]
~1600, ~1480, ~1450	Medium-Strong	Aromatic C=C Ring Stretching
~1220	Strong	C-O-C Stretching
~760	Strong	C-H Out-of-Plane Bending (Ortho-disubstitution)

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis using the KBr pellet method.

- Sample Preparation: Gently grind 1-2 mg of **2-Methylbenzoic acid anhydride** into a fine powder using an agate mortar and pestle.[\[1\]](#)
- Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder. Mix thoroughly until the sample is evenly dispersed in the KBr matrix.
- Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[\[1\]](#)

- Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.[5]
- Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Interpretation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

- ¹H NMR: The chemical shift (δ) of a proton is influenced by its electronic environment. Protons on aromatic rings are deshielded by the ring current effect and appear far downfield (δ 6.5–8.5 ppm).[6][7][8] The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
- ¹³C NMR: The ¹³C spectrum shows the different types of carbon atoms in a molecule. Carbonyl carbons are highly deshielded and appear far downfield (δ 160-220 ppm), while aromatic carbons resonate between δ 110-160 ppm.[7] Due to the molecule's symmetry, carbons that are chemically equivalent will produce a single signal.

¹H NMR Analysis

For **2-Methylbenzoic acid anhydride**, the symmetry means the two 2-methylbenzoyl halves are identical.

- Aromatic Protons (8H): The four protons on each aromatic ring are chemically non-equivalent. They will appear in the aromatic region (estimated δ 7.2-8.1 ppm). The proton ortho to the electron-withdrawing anhydride group will be the most deshielded and appear furthest downfield. The complex ortho and meta couplings will result in a series of overlapping multiplets.[9]
- Methyl Protons (6H): The two methyl groups are equivalent. They are attached to an aromatic ring, placing them in the benzylic region.[8] They will appear as a single sharp

singlet (no adjacent protons to couple with) at approximately δ 2.4-2.6 ppm, integrating to 6 protons.

^{13}C NMR Analysis

Due to symmetry, we expect signals for only the 8 unique carbon atoms.

- Carbonyl Carbon (C=O): A single signal is expected in the downfield region, characteristic of an anhydride carbonyl, around δ 162-165 ppm.
- Aromatic Carbons: Six distinct signals are expected in the range of δ 125-142 ppm. The quaternary carbons (attached to the carbonyl and methyl groups) will typically have lower intensities.
- Methyl Carbon (-CH₃): A single signal for the equivalent methyl carbons will appear in the upfield region, around δ 20-22 ppm.[10]

Data Presentation: Predicted NMR Data

Table 2: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Integration	Multiplicity	Assignment
~7.2 - 8.1	8H	Multiplet (m)	Aromatic Protons

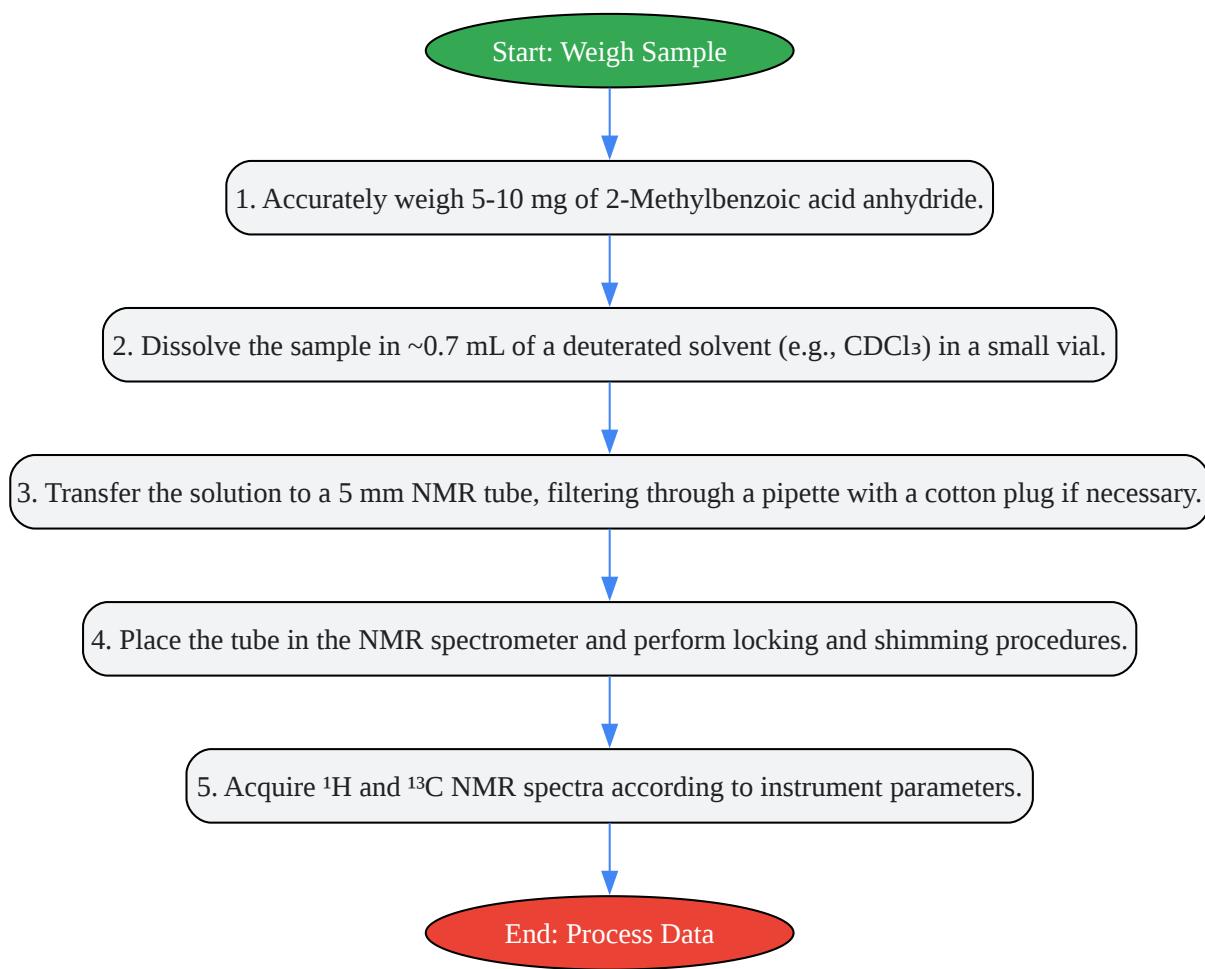

| ~2.5 | 6H | Singlet (s) | Methyl Protons (-CH₃) |

Table 3: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~163	Carbonyl Carbon (C=O)
~125 - 142	6x Aromatic Carbons

| ~21 | Methyl Carbon (-CH₃) |

Experimental Protocol: NMR Sample Preparation

[Click to download full resolution via product page](#)

Caption: General workflow for NMR sample preparation and analysis.

- Dissolution: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. [11][12]

- Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- Tuning and Locking: The instrument locks onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.
- Acquisition: The ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.

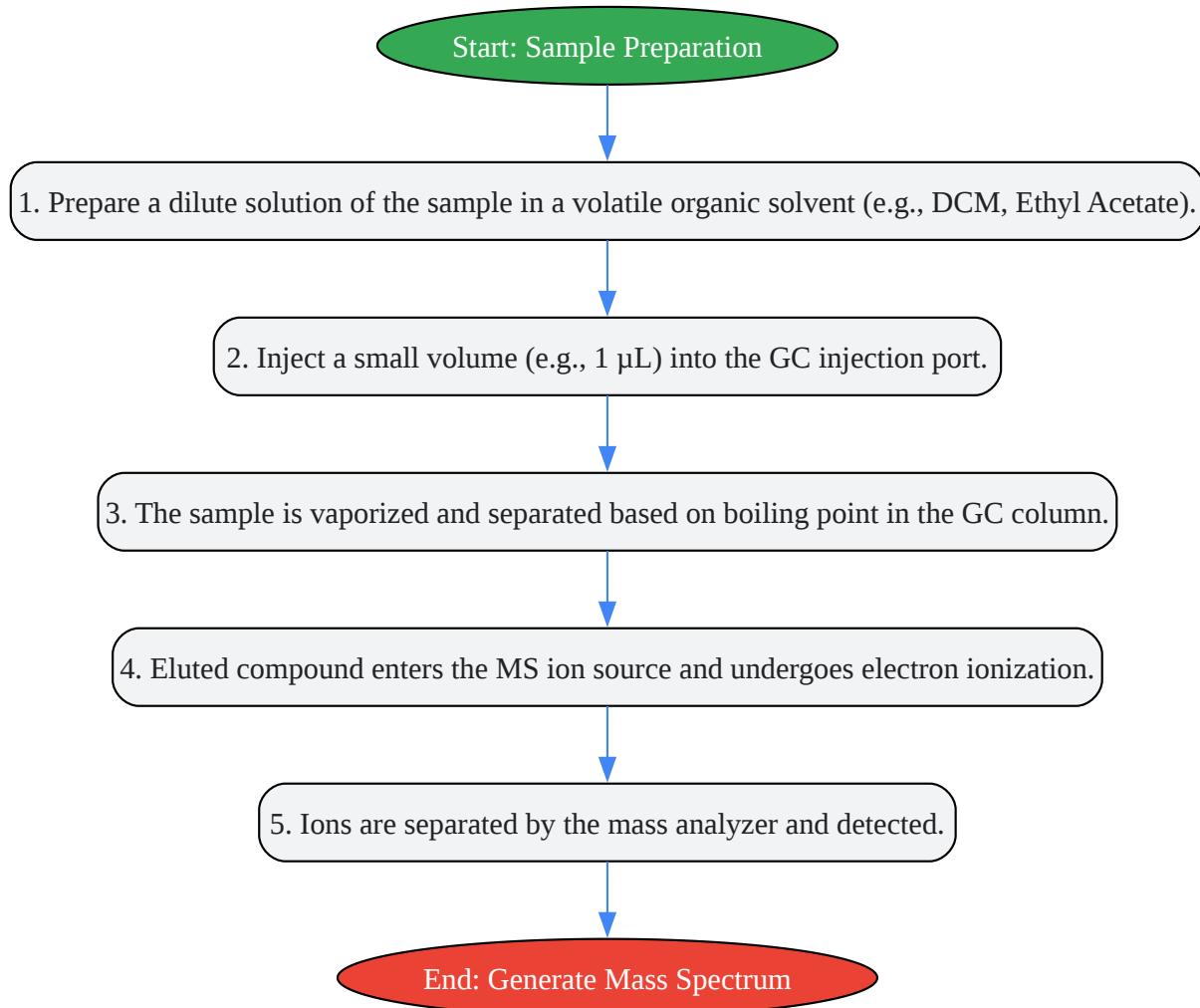
Mass Spectrometry (MS)

Principles and Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M^+), which is a radical cation.[13][14] This molecular ion is often unstable and breaks apart into smaller charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

For **2-Methylbenzoic acid anhydride** (Molecular Weight: 254.28 g/mol), the fragmentation is predictable:

- Molecular Ion (M^+): A peak at $m/z = 254$ corresponding to the intact ionized molecule is expected.[15] Aromatic systems tend to produce relatively stable molecular ions.[16]
- Primary Fragmentation: The most likely fragmentation pathway is the cleavage of a C-O bond within the anhydride linkage. This is a type of alpha cleavage that is highly favorable as it results in a very stable acylium ion.[3]
 - $\text{C}_{16}\text{H}_{14}\text{O}_3^+ \rightarrow [\text{C}_8\text{H}_7\text{O}]^+ + \text{C}_8\text{H}_7\text{O}_2^+$
- Base Peak (m/z 119): The resulting 2-methylbenzoyl cation ($[\text{C}_8\text{H}_7\text{O}]^+$) at $m/z = 119$ is resonance-stabilized and is expected to be the most abundant fragment, making it the base peak in the spectrum.[15]
- Secondary Fragmentation: This acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.


- $[C_8H_7O]^+ \rightarrow [C_7H_7]^+ + CO$
- Toluyl Cation (m/z 91): The loss of CO (28 Da) from the m/z 119 fragment yields the toluyl cation ($[C_7H_7]^+$) at m/z = 91, which is also a very common and stable fragment in the mass spectra of toluene-derived compounds.

Data Presentation: Predicted Mass Spectrometry

Fragments

m/z Value	Proposed Fragment Ion	Formula	Significance
254	Molecular Ion	$[C_{16}H_{14}O_3]^{+}$	Confirms molecular weight.
119	2-Methylbenzoyl cation	$[C_8H_7O]^+$	Expected Base Peak due to high stability. [15]
91	Toluyl cation	$[C_7H_7]^+$	Result of CO loss from the m/z 119 fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

[Click to download full resolution via product page](#)

Caption: Simplified workflow for GC-MS analysis.

- Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of **2-Methylbenzoic acid anhydride** in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (typically 1 μ L) of the solution into the heated injection port of the gas chromatograph.

- Separation: The sample is carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.
- Ionization and Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized and fragmented. The resulting ions are analyzed to generate the mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **2-Methylbenzoic acid anhydride**, the evidence converges to provide an unambiguous structural confirmation:

- FTIR confirms the presence of the anhydride functional group with its characteristic double C=O peaks and the aromatic nature of the molecule.
- ^1H and ^{13}C NMR confirm the carbon-hydrogen framework, establish the symmetry of the molecule (evidenced by the single methyl signal and the reduced number of carbon signals), and verify the ortho-substitution pattern on the aromatic rings.
- Mass Spectrometry confirms the molecular weight (m/z 254) and reveals a fragmentation pattern (base peak at m/z 119, significant peak at m/z 91) that is perfectly consistent with the proposed structure.

Together, these techniques provide a detailed and self-validating spectroscopic fingerprint of **2-Methylbenzoic acid anhydride**, essential for quality control, reaction monitoring, and structural verification in any scientific or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azooptics.com [azooptics.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Interpreting the spectral data of 2-Methylbenzoic acid anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593519#interpreting-the-spectral-data-of-2-methylbenzoic-acid-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com